Structural Confirmation: Distinctive 13β,29-Dihydroxylation Pattern Not Found in Parent Compounds
13,29-Dihydroxymilbemycin A4 is chemically differentiated from its parent, milbemycin A4, and its close analog, milbemycin A3, by the specific presence of two hydroxyl groups at the 13β and 29 positions. The parent compounds, milbemycins A3 and A4, lack any substitution at the C-13 position [1]. The unique 13β,29-dihydroxylation pattern is a result of specific microbial conversion, primarily by Streptomyces cavourensis SANK 67386, as confirmed by the MeSH entry for this compound [2].
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | Presence of hydroxyl groups at C-13 (β-configuration) and C-29. |
| Comparator Or Baseline | Milbemycin A4: No hydroxyl group at C-13; single hydroxyl at C-5. Milbemycin A3: No hydroxyl group at C-13; single hydroxyl at C-5. |
| Quantified Difference | Qualitative structural difference. The target compound possesses two additional hydroxyl substitutions that are absent in the comparators. |
| Conditions | Microbial bioconversion of milbemycin A4 by actinomycete strain SANK 67386. |
Why This Matters
This is the primary basis for its differentiation; any attempt to use this compound as a substitute for another milbemycin must account for this specific structural modification, which directly impacts its chemical and biological behavior.
- [1] Nakagawa, K., Miyakoshi, S., Torikata, A., et al. (1991). Microbial conversion of milbemycins: hydroxylation of milbemycin A4 and related compounds by Cunninghamella echinulata ATCC 9244. The Journal of Antibiotics, 44(2), 232-240. View Source
- [2] U.S. National Library of Medicine. (2025). 13,29-dihydroxymilbemycin A4 MeSH Supplementary Concept Data 2025. MeSH Unique ID: C070548. View Source
